
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol is a chiral compound featuring a benzothiazole ring attached to a propanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol typically involves the reaction of a benzothiazole derivative with a suitable chiral alcohol. One common method is the nucleophilic addition of a benzothiazole derivative to an epoxide, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: The major products include benzothiazole ketones or aldehydes.
Reduction: The major products include reduced benzothiazole derivatives.
Substitution: The major products include substituted benzothiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-(1,3-benzothiazol-2-yl)ethanol
- (2S)-1-(1,3-benzothiazol-2-yl)butan-2-ol
- (2S)-1-(1,3-benzothiazol-2-yl)pentan-2-ol
Uniqueness
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol is unique due to its specific chiral center and the presence of the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its ability to serve as a versatile building block for the synthesis of more complex molecules and its potential biological activities.
Eigenschaften
Molekularformel |
C10H11NOS |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H11NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5,7,12H,6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
KYXMLFYNJMFUPZ-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CC1=NC2=CC=CC=C2S1)O |
Kanonische SMILES |
CC(CC1=NC2=CC=CC=C2S1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





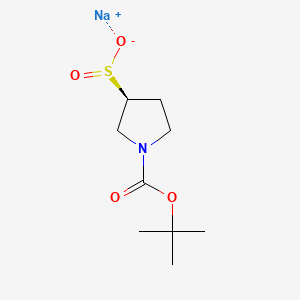

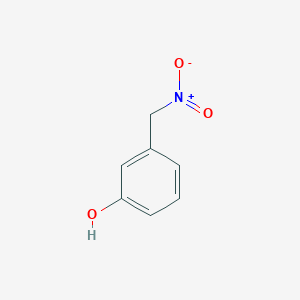
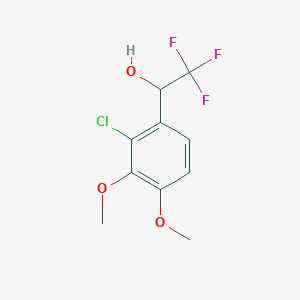
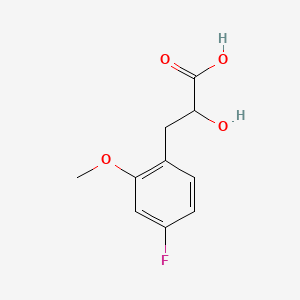
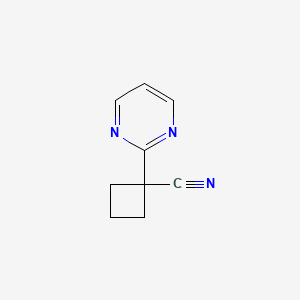
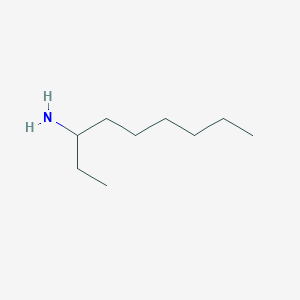
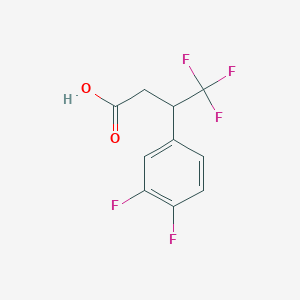
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)
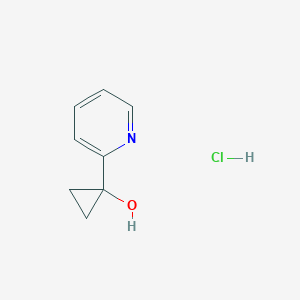
![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
